Superior MHC-I Binding Affinity: B8R 20-27 vs. A8R 189-196 (H-2Kb IC50 Comparison)
The B8R 20-27 peptide (TSYKFESV) exhibits significantly stronger binding to the murine H-2Kᵇ MHC class I molecule compared to the A8R 189-196 peptide (ITYRFYLI). This difference in binding affinity, measured as the concentration required for 50% inhibition (IC₅₀) in a competitive binding assay, directly correlates with the peptides' relative immunodominance and the magnitude of the subsequent CD8⁺ T cell response [1].
| Evidence Dimension | MHC Class I Binding Affinity (H-2Kᵇ) |
|---|---|
| Target Compound Data | IC₅₀ = 1.1 nM |
| Comparator Or Baseline | A8R 189-196 (ITYRFYLI): IC₅₀ = 6.2 nM |
| Quantified Difference | B8R 20-27 demonstrates a ~5.6-fold higher binding affinity (lower IC₅₀) than the A8R comparator. |
| Conditions | Competitive binding assay against a radiolabeled probe to purified H-2Kᵇ MHC class I molecules. |
Why This Matters
Higher MHC binding affinity is a primary driver of immunodominance, ensuring that B8R 20-27 is a more sensitive and reliable reagent for detecting low-frequency antigen-specific T cell responses in ex vivo assays like ELISpot and ICS.
- [1] Moutaftsi M, Peters B, Pasquetto V, Tscharke DC, Sidney J, Bui HH, et al. A consensus epitope prediction approach identifies the breadth of murine T(CD8+)-cell responses to vaccinia virus. Nat Biotechnol. 2006;24(7):817-9. doi:10.1038/nbt1215. Table 1. VACV CD8+ T cell epitopes. View Source
